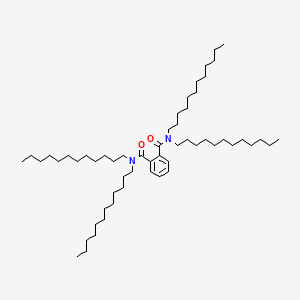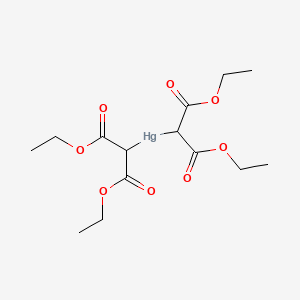![molecular formula C11H14S B14496812 {[(2-Methylprop-1-en-1-yl)sulfanyl]methyl}benzene CAS No. 63196-87-2](/img/structure/B14496812.png)
{[(2-Methylprop-1-en-1-yl)sulfanyl]methyl}benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[(2-Methylprop-1-en-1-yl)sulfanyl]methyl}benzene is a chemical compound with the molecular formula C11H14S. It is characterized by the presence of a benzene ring substituted with a sulfanyl group and a 2-methylprop-1-en-1-yl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[(2-Methylprop-1-en-1-yl)sulfanyl]methyl}benzene typically involves the reaction of benzyl chloride with 2-methylprop-1-en-1-thiol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
{[(2-Methylprop-1-en-1-yl)sulfanyl]methyl}benzene undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
{[(2-Methylprop-1-en-1-yl)sulfanyl]methyl}benzene has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of {[(2-Methylprop-1-en-1-yl)sulfanyl]methyl}benzene involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The benzene ring can participate in π-π interactions with aromatic residues in proteins, influencing their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl mercaptan: Similar structure but lacks the 2-methylprop-1-en-1-yl group.
Thiophenol: Contains a sulfanyl group attached directly to a benzene ring.
Benzyl chloride: Similar structure but contains a chlorine atom instead of the sulfanyl group.
Eigenschaften
CAS-Nummer |
63196-87-2 |
|---|---|
Molekularformel |
C11H14S |
Molekulargewicht |
178.30 g/mol |
IUPAC-Name |
2-methylprop-1-enylsulfanylmethylbenzene |
InChI |
InChI=1S/C11H14S/c1-10(2)8-12-9-11-6-4-3-5-7-11/h3-8H,9H2,1-2H3 |
InChI-Schlüssel |
WBBOHXIOFWZBQZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CSCC1=CC=CC=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,6-Dimethoxybenzo[pqr]tetraphene](/img/structure/B14496730.png)


![4,4'-[1,4-Phenylenebis(dichloromethylene)]dibenzoyl chloride](/img/structure/B14496756.png)

![N-[2-Amino-5-(phenylsulfanyl)phenyl]formamide](/img/structure/B14496761.png)




![1-[(2,3,3-Trichloroprop-2-EN-1-YL)oxy]butane](/img/structure/B14496795.png)
![1-{4-[3-(4-tert-Butylphenoxy)propoxy]phenyl}ethan-1-one](/img/structure/B14496798.png)


